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This guide provides an in-depth exploration of the role of A Disintegrin and Metalloproteinase
17 (ADAM17), also known as Tumor Necrosis Factor-a Converting Enzyme (TACE), in the
pathogenesis of autoimmune diseases. We will delve into the core signaling pathways
orchestrated by ADAM17, present quantitative data from key studies, detail relevant
experimental protocols, and visualize these complex interactions to support research and
development efforts in this field.

Introduction to ADAM17

ADAML17 is a transmembrane zinc-dependent metalloproteinase that plays a critical role in a
process called "ectodomain shedding".[1][2] This involves the proteolytic cleavage and release
of the extracellular domains of a wide array of membrane-bound proteins, including cytokines,
cytokine receptors, growth factors, and adhesion molecules.[1][3][4][5] With over 80 known
substrates, ADAM17 acts as a master regulator of multiple signaling pathways that are
fundamental to physiological processes such as inflammation, immunity, tissue remodeling,
and development.[6][7][8][9]

Dysregulation of ADAM17's enzymatic activity is strongly implicated in the pathology of
numerous inflammatory and autoimmune diseases.[1][5] By releasing potent signaling
molecules, hyperactivated ADAM17 can initiate and amplify inflammatory cascades,
contributing to the chronic inflammation and tissue damage characteristic of conditions like
rheumatoid arthritis (RA), multiple sclerosis (MS), psoriasis, and inflammatory bowel disease
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(IBD).[1][5][6] This central role makes ADAM17 a compelling therapeutic target for a range of
autoimmune disorders.[8][10]

Core ADAM17 Signaling Pathways in Autoimmunity

ADAM17's influence on autoimmunity is primarily exerted through the shedding of several key
substrates that initiate pro-inflammatory signaling cascades.

TNF-a Signaling Pathway

ADAML17 was originally identified as the primary enzyme responsible for cleaving membrane-
bound pro-Tumor Necrosis Factor-a (pro-TNF-0) to release its soluble, biologically active form
(STNF-0).[3][5][11] This shedding event is a critical control point in inflammation. Soluble TNF-a
is a potent pro-inflammatory cytokine that binds to its receptors (TNFR1 and TNFR2) on
various immune and non-immune cells, triggering downstream signaling pathways (e.g., NF-
KB, MAPKS) that drive the expression of inflammatory genes, leading to systemic inflammation.
[12] Elevated levels of sSTNF-a are a hallmark of many autoimmune diseases, and increased
ADAML17 activity is directly correlated with this pathological feature.[1][5][6]
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ADAM17-mediated shedding of TNF-a and subsequent pro-inflammatory signaling.

IL-6 Trans-Signaling Pathway
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ADAML17 plays a pivotal role in the Interleukin-6 (IL-6) signaling pathway through a mechanism
known as "trans-signaling”.[6] ADAML17 cleaves the membrane-bound IL-6 receptor (mIL-6R),
which is expressed on only a limited number of cell types like hepatocytes and some
leukocytes.[6] This shedding releases a soluble IL-6R (sIL-6R). The sIL-6R can bind to IL-6,
and this complex can then stimulate cells that do not express mIL-6R but do ubiquitously
express the signal-transducing protein gp130.[6] This trans-signaling dramatically expands the
range of cells responsive to IL-6, amplifying its pro-inflammatory effects through the JAK/STAT
pathway.[6] This mechanism is strongly associated with the chronic inflammatory states seen in
diseases like RA.[12]
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ADAM17-mediated IL-6 trans-signaling pathway.
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EGFR Ligand Shedding Pathway

ADAML17 is a key sheddase for various ligands of the Epidermal Growth Factor Receptor
(EGFR), such as Amphiregulin (AREG) and Transforming Growth Factor-a (TGF-a).[1][5] The
shedding of these ligands from the cell surface is necessary for their activation and subsequent
binding to EGFR.[7] Activation of EGFR triggers downstream signaling cascades, most notably
the ERK1/2 MAPK pathway.[1][6] In the context of autoimmunity, such as in Sjogren's
syndrome, the ADAM17/AREG/EGFR/ERK pathway leads to an increased release of pro-
inflammatory cytokines, exacerbating the inflammatory state.[1][6]
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ADAM17-mediated shedding of EGFR ligands and downstream signaling.

Notch Signaling Pathway

ADAML17 is also involved in the activation of the Notch signaling pathway, a critical pathway in
cell fate decisions, proliferation, and immune regulation.[6][13] While the precise mechanisms
are complex, ADAM17 can contribute to the proteolytic processing of Notch receptors.
Hyperactivation of the ADAM17/Notch pathway has been observed in the skin and lungs of
patients with Systemic Sclerosis (SSc), where it is linked to fibrosis and immune dysregulation.
[13] Inhibition of this pathway has been shown to reduce the severity of the disease in murine
models.[13]
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Role of ADAM17 in the Notch signaling activation pathway.
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The dysregulation of ADAM17 is a common theme across multiple autoimmune diseases. The

following tables summarize key substrates and observed changes in ADAML17 levels.

Table 1: Key ADAM17 Substrates in Autoimmune Diseases

Substrate

Disease
Association

Consequence of
Shedding

Reference

TNF-a

RA, MS, Psoriasis,
IBD, SLE, SS

Release of pro-
inflammatory cytokine,
systemic

inflammation.

[11(5][6][14]

IL-6 Receptor (IL-6R)

RA, SLE

Enables IL-6 trans-
signaling, amplifying
inflammatory

response.

[316][12]

TNFR1 / TNFR2

MS, RA

Release of soluble
receptors that can
modulate TNF-a

signaling.

[B1(11][15]

L-selectin

General Inflammation

Downregulates
leukocyte adhesion

and trafficking.

[3112]

Amphiregulin (AREG)

Sjogren's Syndrome
(SS)

Activates EGFR/ERK
pathway, promoting

cytokine release.

[1](6]

ICAM-1

RA

Modulates cell-cell
adhesion and immune

cell interaction.

[3][16]

Notch Receptors

Systemic Sclerosis
(SSc)

Contributes to Notch
pathway activation,

linked to fibrosis.

[6][13]

Table 2: ADAM17 Expression and Activity in Autoimmune Diseases
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Disease Finding Sample Type Reference

Significantly higher
Rheumatoid Arthritis ADAM17 levels vs. ) )

N Serum, Synovial Fluid  [16][17]

(RA) osteoarthritis (OA)

and normal controls.

Increased ADAM17

] ] expression in active

Multiple Sclerosis ) ) o
MS) lesions; associated Brain Tissue [14][15]

with macrophages,

microglia, and T-cells.

Increased protein
Multiple Sclerosis levels of ADAM17 ) )

Cerebrospinal Fluid [15]

(MS) compared to non-

inflammatory controls.

Overexpression of
Systemic Sclerosis ADAML17 in response )

] Skin, Lung [13]

(SSc) to reactive oxygen

species.

ADAML17 activation
Sjogren's Syndrome drives inflammatory )

Salivary Glands [1][6]

(SS)

response in salivary

glands.

Table 3: Selected ADAM17 Inhibitors in Clinical Development
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Inhibitor Target(s)

Status /| Outcome
in Autoimmune Reference

Disease Trials

Apratastat ADAM17

Phase Il trials for RA
stopped due to lack of
efficacy and adverse

events.

DPC 333 ADAM17

Use in RA treatment
ceased due to 6]
inefficacy and toxicity

(liver, muscle).

INCB7839 ADAM10 / ADAM17

Advanced to clinical
trials; primarily used in  [6]

oncology settings.

Experimental Protocols and Methodologies

Accurate measurement of ADAM17 expression and activity is crucial for research. Below are

detailed methodologies for key experiments.

General Workflow for Studying ADAM17 Shedding

The following workflow outlines the typical steps involved in investigating the shedding of an

ADAM17 substrate in a cell-based model.
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General experimental workflow for analyzing ADAM17-mediated substrate shedding.

ADAM17 Activity Assay (Fluorogenic)

This protocol describes a common method to quantify the enzymatic activity of ADAM17 in cell
lysates or with purified enzyme using a quenched fluorescent substrate.

Principle: A specific peptide substrate for ADAML17 is flanked by a fluorophore and a quencher.
In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by active
ADAML17, the fluorophore is released from the quencher, resulting in a measurable increase in
fluorescence that is directly proportional to enzyme activity.

Materials:

 ADAM17 Fluorogenic Assay Kit (e.g., from Amsbio, Anaspec, Calbiochem).[18][19][20]
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e Cell Lysates or Purified Recombinant ADAM17.

o Assay Buffer (provided in kit).

o ADAML17 Inhibitor (e.g., TAPI-0, DPC-333) for control wells.[19]

o Black 96-well microplate.

» Fluorescence plate reader with excitation/emission wavelengths appropriate for the substrate
(e.g., EXXEm = 320/405 nm or 490/520 nm).[19]

Procedure:

e Sample Preparation:

o Lyse cells using a suitable protein extraction reagent (e.g., CytoBuster).[18]

o Centrifuge the lysate to pellet debris and collect the supernatant.

o Determine the total protein concentration of the supernatant (e.g., using a NanoDrop).[18]

o Assay Setup:

o Prepare reactions in a 96-well plate according to the kit manufacturer's protocol.

o Include the following wells:

» Sample Wells: Cell lysate/purified enzyme + assay buffer + fluorogenic substrate.

» Inhibitor Control: Cell lysate/purified enzyme + ADAM17 inhibitor + assay buffer +
fluorogenic substrate.

» Substrate Blank: Assay buffer + fluorogenic substrate (no enzyme).

¢ Reaction and Measurement:

o Initiate the reaction by adding the fluorogenic substrate.
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o Immediately place the plate in a fluorescence reader pre-set to the appropriate
temperature (e.g., 37°C).

o Measure fluorescence intensity in kinetic mode for a set period (e.g., 5 to 60 minutes),
taking readings every 1-2 minutes.[21]

o Data Analysis:
o Calculate the rate of reaction (slope of fluorescence vs. time).

o Subtract the slope of the inhibitor control or blank from the sample slope to determine the
specific ADAML17 activity.

o Normalize activity to the amount of protein loaded per well (e.g., pmol/min/ug).

Measurement of ADAM17 Expression

A. Western Blotting:

This method is used to detect and quantify ADAM17 protein levels in cell lysates or tissue
homogenates. It can distinguish between the inactive pro-form and the mature, active form of
ADAM17.

Procedure:

» Protein Extraction: Prepare cell or tissue lysates as described above. For analyzing
membrane-bound mature ADAM17, enrichment of membrane proteins may be required.[22]

o SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel
electrophoresis (SDS-PAGE).

» Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF
membrane.

» Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in
TBST) to prevent non-specific antibody binding.
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e Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for
ADAML17 (e.g., rabbit anti-TACE).

e Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish
peroxidase (HRP)-conjugated secondary antibody.

» Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein
bands using an imaging system. Quantify band intensity relative to a loading control (e.g., B-
actin or GAPDH).

B. Immunohistochemistry (IHC):
IHC is used to visualize the location and distribution of ADAM17 protein within tissue sections.

Procedure:

Tissue Preparation: Use formalin-fixed, paraffin-embedded tissue sections.[23]

o Antigen Retrieval: Perform heat-induced antigen retrieval to unmask the epitope (e.g., using
citrate buffer).[14][23]

e Blocking: Block endogenous peroxidase activity and non-specific binding sites.

e Primary Antibody Incubation: Incubate tissue sections with a primary antibody against
ADAM17.

o Detection System: Use a polymer-based detection system with an HRP-conjugated
secondary antibody and a chromogen (e.g., DAB) to produce a colored precipitate at the site
of the antigen.

o Counterstaining & Mounting: Counterstain with hematoxylin to visualize cell nuclei,
dehydrate, and mount the slides.

e Analysis: Examine slides under a microscope. Expression can be semi-quantitatively
assessed using methods like the H-score, which considers both the staining intensity and the
percentage of positive cells.[24]
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Conclusion and Therapeutic Outlook

ADAML17 is a central hub in the signaling networks that drive inflammation and autoimmunity.
[25][26] Its ability to release key mediators like TNF-a and enable IL-6 trans-signaling places it
at a critical nexus in the pathogenesis of numerous debilitating diseases. The consistent
observation of elevated ADAM17 activity in autoimmune conditions underscores its potential as
a high-value therapeutic target.[1][5]

However, the development of ADAM17 inhibitors has been challenging. Early-generation
inhibitors lacked specificity and exhibited significant off-target effects, leading to toxicity and
failure in clinical trials.[6] The broad substrate repertoire of ADAM17 means that complete
inhibition may interfere with essential physiological processes, such as tissue repair.

Future strategies are focused on developing more selective inhibitors, including monoclonal
antibodies that target specific domains of the enzyme or allosteric modulators.[27] A deeper
understanding of the cell-specific regulation of ADAM17 and its interaction with regulatory
proteins like iRhoms may unveil novel approaches to selectively target pathological ADAM17
activity while preserving its homeostatic functions. Continued research into the complex biology
of ADAML17 is essential for translating its therapeutic potential into safe and effective treatments
for patients with autoimmune diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. Updates on Inflammatory Molecular Pathways Mediated by ADAM17 in Autoimmunity -
PMC [pmc.ncbi.nlm.nih.gov]

o 2. Frontiers | ADAM17-Mediated Shedding of Inflammatory Cytokines in Hypertension
[frontiersin.org]

o 3. ADAM17 at the interface between inflammation and autoimmunity - PubMed
[pubmed.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 14 /16 Tech Support


https://www.researchgate.net/publication/355053718_ADAM17_orchestrates_Interleukin-6_TNFa_and_EGF-R_signaling_in_inflammation_and_cancer
https://pubmed.ncbi.nlm.nih.gov/34610348/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11674862/
https://www.researchgate.net/publication/265177050_ADAM17_at_the_interface_between_inflammation_and_autoimmunity
https://www.mdpi.com/2073-4409/13/24/2092
https://pmc.ncbi.nlm.nih.gov/articles/PMC5688260/
https://www.benchchem.com/product/b571539?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC11674862/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11674862/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2020.01154/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2020.01154/full
https://pubmed.ncbi.nlm.nih.gov/25171914/
https://pubmed.ncbi.nlm.nih.gov/25171914/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b571539?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

4. Updates on Inflammatory Molecular Pathways Mediated by ADAM17 in Autoimmunity -
PubMed [pubmed.nchbi.nlm.nih.gov]

5. researchgate.net [researchgate.net]
6. mdpi.com [mdpi.com]

7. ADAM17 Activity and IL-6 Trans-Signaling in Inflammation and Cancer - PMC
[pmc.ncbi.nlm.nih.gov]

8. ADAM17 as a promising therapeutic target: from structural basis to inhibitor discovery in
human diseases - PMC [pmc.ncbi.nlm.nih.gov]

9. researchgate.net [researchgate.net]

10. Frontiers | ADAM17 as a promising therapeutic target: from structural basis to inhibitor
discovery in human diseases [frontiersin.org]

11. Role of ADAM17 in the ectodomain shedding of TNF-alpha and its receptors by
neutrophils and macrophages - PubMed [pubmed.ncbi.nim.nih.gov]

12. Strategies to Target ADAM17 in Disease: From Its Discovery to the iRhom Revolution -
PMC [pmc.ncbi.nlm.nih.gov]

13. Targeting ADAM-17/notch signaling abrogates the development of systemic sclerosis in a
murine model - PubMed [pubmed.ncbi.nim.nih.gov]

14. Upregulation of ADAM-17 expression in active lesions in multiple sclerosis - PubMed
[pubmed.ncbi.nim.nih.gov]

15. ADAM-10 and ADAM-17 in the inflamed human CNS - PubMed
[pubmed.ncbi.nim.nih.gov]

16. ADAM-17 is expressed on rheumatoid arthritis fibroblast-like synoviocytes and regulates
proinflammatory mediator expression and monocyte adhesion - PubMed
[pubmed.ncbi.nim.nih.gov]

17. A Disintegrin and Metalloprotease-17 (ADAM-17) Is Expressed In Rheumatoid Arthritis
and Mediates Monocyte Migration - ACR Meeting Abstracts [acrabstracts.org]

18. ADAM17 Activity Assay [bio-protocol.org]
19. academic.oup.com [academic.oup.com]
20. amsbio.com [amsbio.com]

21. Rapid and Sensitive Detection of the Activity of ADAM17 using Graphene Oxide-based
Fluorescent Sensor - PMC [pmc.ncbi.nim.nih.gov]

22. ldentification of Novel Interaction between ADAM17 (a Disintegrin and Metalloprotease
17) and Thioredoxin-1 - PMC [pmc.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 15/16 Tech Support


https://pubmed.ncbi.nlm.nih.gov/39768182/
https://pubmed.ncbi.nlm.nih.gov/39768182/
https://www.researchgate.net/publication/265177050_ADAM17_at_the_interface_between_inflammation_and_autoimmunity
https://www.mdpi.com/2073-4409/13/24/2092
https://pmc.ncbi.nlm.nih.gov/articles/PMC6895846/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6895846/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12491190/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12491190/
https://www.researchgate.net/figure/List-of-known-ADAM17-substrates_tbl1_349178900
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2025.1640090/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2025.1640090/full
https://pubmed.ncbi.nlm.nih.gov/17510296/
https://pubmed.ncbi.nlm.nih.gov/17510296/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7916773/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7916773/
https://pubmed.ncbi.nlm.nih.gov/20583103/
https://pubmed.ncbi.nlm.nih.gov/20583103/
https://pubmed.ncbi.nlm.nih.gov/16900751/
https://pubmed.ncbi.nlm.nih.gov/16900751/
https://pubmed.ncbi.nlm.nih.gov/12730960/
https://pubmed.ncbi.nlm.nih.gov/12730960/
https://pubmed.ncbi.nlm.nih.gov/30071898/
https://pubmed.ncbi.nlm.nih.gov/30071898/
https://pubmed.ncbi.nlm.nih.gov/30071898/
https://acrabstracts.org/abstract/a-disintegrin-and-metalloprotease-17-adam-17-is-expressed-in-rheumatoid-arthritis-and-mediates-monocyte-migration/
https://acrabstracts.org/abstract/a-disintegrin-and-metalloprotease-17-adam-17-is-expressed-in-rheumatoid-arthritis-and-mediates-monocyte-migration/
https://bio-protocol.org/exchange/minidetail?id=18932898&type=30
https://academic.oup.com/endo/article/156/12/4411/2422628
https://www.amsbio.com/adam17-fluorogenic-assay-kit-78000
https://pmc.ncbi.nlm.nih.gov/articles/PMC6800036/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6800036/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3522302/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3522302/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b571539?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o 23. ADAM Metalloproteinase Domain 17 Regulates Cholestasis-Associated Liver Injury and
Sickness Behavior Development in Mice - PMC [pmc.ncbi.nim.nih.gov]

e 24. Analysis of A Disintegrin and Metalloprotease 17 (ADAM17) Expression as a Prognostic
Marker in Ovarian Cancer Patients Undergoing First-Line Treatment Plus Bevacizumab -
PMC [pmc.ncbi.nim.nih.gov]

o 25. researchgate.net [researchgate.net]

e 26. ADAM17 orchestrates Interleukin-6, TNFa and EGF-R signaling in inflammation and
cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

e 27. Recent Advances in ADAM17 Research: A Promising Target for Cancer and Inflammation
- PMC [pmc.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [ADAM17 Signaling Pathways in Autoimmune Diseases:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b571539#adam17-signaling-pathways-in-autoimmune-
diseases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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